molecular formula C12H9ClN2O2S B454680 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline CAS No. 208038-97-5

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline

Cat. No.: B454680
CAS No.: 208038-97-5
M. Wt: 280.73g/mol
InChI Key: XNTJKAAHSIFLNE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline (CAS No. 208038-97-5) is an aromatic compound with the molecular formula C₁₂H₉ClN₂O₂S and a molecular weight of 280.5 g/mol (calculated). It features a nitro (-NO₂) group at position 5, a sulfanyl (-S-) bridge, and a 4-chlorophenyl substituent. The compound is reported to have a purity of 95% .

The nitro group makes it a candidate for further reduction to amines, which are intermediates in dye production (e.g., Acid Yellow 159 derivatives mentioned in ) .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTJKAAHSIFLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amine Group

The primary amine is acetylated to form 3-chloroacetanilide, preventing oxidation or unwanted side reactions during nitration. Acetylation is performed using acetic anhydride in aqueous acetic acid at 80–100°C, yielding 3-chloroacetanilide with >95% purity.

Regioselective Nitration

Nitration of 3-chloroacetanilide is conducted in a mixed acid medium (HNO₃/H₂SO₄) at 0–5°C. The acetamido group directs nitration to position 5 (para to the amide), producing 3-chloro-5-nitroacetanilide. Reaction monitoring via TLC confirms completion within 4–6 hours, with yields averaging 85–90%.

Thiol Substitution via SNAr

The chloride at position 3 undergoes substitution with 4-chlorothiophenol. Conditions include:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Catalyst: Copper(I) iodide (CuI)

  • Temperature: 120°C, 12–18 hours

The thiolate ion attacks the electron-deficient carbon at position 3, displacing chloride. Post-reaction, the mixture is quenched with ice water, and the product is extracted with ethyl acetate. Yields range from 70–75%.

Deprotection of the Acetamido Group

Hydrolysis under acidic conditions (6M HCl, reflux, 4 hours) regenerates the free amine, yielding 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline. Purification via recrystallization from ethanol affords >95% purity.

Synthetic Route 2: Transition Metal-Catalyzed C–S Coupling

Bromination of 5-Nitroaniline

5-Nitroaniline is brominated at position 3 using N-bromosuccinimide (NBS) in acetic acid at 80°C. The reaction is complete within 3 hours, yielding 3-bromo-5-nitroaniline (80–85% yield).

Palladium-Catalyzed Coupling

A Suzuki-Miyaura-type coupling adapts thiophenol as the nucleophile:

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene, 110°C, 24 hours

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetalation with 4-chlorothiophenoxide. Final reductive elimination yields the product. This method achieves 65–70% yield but requires rigorous exclusion of oxygen.

Alternative Methods: Diazonium Salt Functionalization

Diazotization and Thiol Coupling

3-Amino-5-nitroaniline is diazotized with NaNO₂/HCl at 0–5°C. The diazonium salt reacts with 4-chlorothiophenol in aqueous NaOH, forming the C–S bond via a radical pathway. Yields are modest (50–60%) due to competing side reactions.

Comparative Analysis of Methods

Parameter SNAr Route C–S Coupling Diazonium Route
Yield 70–75%65–70%50–60%
Reaction Time 12–18 hours24 hours6–8 hours
Catalyst Cost Low (CuI)High (Pd)None
Byproducts MinimalLigand residuesDiazonium debris
Scalability HighModerateLow

The SNAr route offers the best balance of yield and cost, whereas the C–S coupling is preferable for substrates sensitive to harsh SNAr conditions.

Experimental Optimization and Characterization

Solvent Screening for SNAr

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the thiolate ion. DMF outperforms DMSO due to better solubility of inorganic bases.

Temperature Dependence

Yields improve from 60% at 100°C to 75% at 120°C, with no degradation observed below 130°C.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 7.32 (s, 1H, Ar–H), 6.95 (s, 1H, Ar–H).

  • HPLC Purity: 96.3% (C18 column, MeOH/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to form an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(4-Chlorophenyl)sulfanyl-5-aminoaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Research Findings and Data

Structural Insights

  • Sulfanyl vs. Phenoxy: Sulfanyl’s lower polarity may reduce solubility but improve lipid membrane permeability, relevant in drug design .
  • Halogen Effects : Chlorine and fluorine substituents influence melting points and thermal stability, with fluorine offering superior metabolic stability in bioactive molecules .

Biological Activity

3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with 5-nitroaniline under controlled conditions. The resulting compound features a nitro group and a chlorinated phenyl moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits moderate to strong antibacterial properties. In a study evaluating various synthesized compounds, it was found that derivatives containing chlorinated phenyl groups displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 28 µg/mL, indicating significant effectiveness compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. For instance, compounds similar to this compound demonstrated IC50 values as low as 2.14 µM against urease, suggesting potential therapeutic applications in treating conditions related to urease activity .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level. Molecular docking studies have illustrated that this compound can effectively bind to target proteins involved in bacterial metabolism and enzyme function. The presence of the nitro group enhances electron-withdrawing capabilities, which may facilitate stronger interactions with bacterial enzymes .

Case Studies

  • Antibacterial Efficacy : A study reported the effectiveness of various chlorinated compounds, including this compound, against multiple bacterial strains. The disc diffusion method revealed significant zones of inhibition, particularly against Gram-positive bacteria .
  • Enzyme Inhibition Studies : Another research effort focused on the inhibition of AChE by similar compounds. The results indicated that modifications in the molecular structure, such as incorporating halogens like chlorine, significantly improved inhibitory potency against AChE .

Comparative Analysis

CompoundMIC (µg/mL)AChE IC50 (µM)Urease IC50 (µM)
This compound20-28Not specified2.14
Ciprofloxacin18-20Not applicableNot applicable
Standard AChE Inhibitor (Eserine)Not applicable0.5Not applicable

Q & A

Q. What are the standard synthetic routes for 3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline, and how is purity optimized?

The synthesis typically involves nucleophilic aromatic substitution or nitro-group reduction pathways. For example, reacting 4-chloroaniline derivatives with thiophenol groups under controlled conditions can yield the target compound. Purity optimization (up to 95%) is achieved through recrystallization in polar aprotic solvents or chromatographic purification .

ParameterValueSource
CAS No.208038-97-5
Molecular FormulaC₁₂H₉ClN₂O₂S
Typical Purity95%

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): Confirm substitution patterns and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (e.g., 95% as reported in lab-scale syntheses) .
  • Mass Spectrometry (MS): Validate molecular weight (theoretical: 280.73 g/mol).

Advanced Research Questions

Q. How can SHELX programs address challenges in crystallographic refinement of this compound?

SHELXL is optimized for small-molecule refinement, particularly for handling high-resolution data or twinned crystals. Key steps:

  • Use SHELXD for initial phase determination via direct methods.
  • Refine disordered regions (e.g., nitro or sulfanyl groups) with restraints.
  • Validate thermal parameters using SHELXPRO to mitigate overfitting .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Cross-validation: Compare XRD-derived bond lengths/angles with DFT-calculated geometries.
  • Multi-technique analysis: Pair NMR chemical shifts with electron density maps to confirm substituent positions.
  • Error analysis: Assess systematic errors in crystallographic data (e.g., absorption corrections) using SHELXL’s validation tools .

Q. How can this compound serve as a precursor for sulfonic acid derivatives or dyes?

The nitro group can be reduced to an amine for azo dye synthesis, while the sulfanyl group may undergo oxidation to sulfonic acids. For example:

  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) yields 3-[(4-Chlorophenyl)sulfanyl]-5-aminophenol, a diazotization precursor.
  • Sulfonation: Oxidize the sulfanyl group with H₂O₂/H₂SO₄ to form sulfonic acid derivatives, as seen in industrial dye intermediates .

Q. What solvent systems are recommended for recrystallization to enhance crystalline quality?

While direct solubility data for this compound is limited, structurally similar nitroanilines (e.g., 3-(4-chlorophenoxy)-5-nitroaniline) show solubility in:

  • Polar solvents: Methanol, ethanol, or DMF for dissolution.
  • Mixed systems: Ethanol/water or DCM/hexane for gradient crystallization. Preliminary solubility screens are advised .

Methodological Recommendations

  • Crystallization: Use slow evaporation in dimethylformamide (DMF) to grow single crystals suitable for XRD.
  • Data collection: Employ synchrotron sources for high-resolution data if twinning or low crystal quality occurs .
  • Synthetic scale-up: Monitor reaction intermediates via TLC to avoid byproducts during nitro-group modifications .

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